methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrazole, thiazine, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the pyrazole and thiazine rings. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but differ in their functional groups and specific ring structures. The unique combination of pyrazole, thiazine, and pyrimidine rings in this compound sets it apart and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O3S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl 8-methyl-4-oxo-6-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H20N4O3S2/c1-14-19(22(29)30-2)21(27-18(28)10-12-32-23(27)24-14)16-13-26(15-7-4-3-5-8-15)25-20(16)17-9-6-11-31-17/h3-9,11,13,21H,10,12H2,1-2H3 |
InChI Key |
KWEYGISFDVLQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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